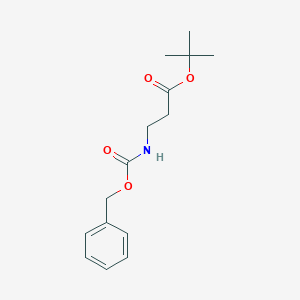
Butyl 2,4-dinitrophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2,4-dinitrophenyl carbonate, also known as DNP-Butyl, is a chemical compound that is widely used in scientific research. It belongs to the class of dinitrophenyl carbamates and is used as a labeling reagent for proteins and peptides. The chemical structure of DNP-Butyl consists of a butyl chain attached to a dinitrophenyl group and a carbamate group. This compound is highly reactive and can form covalent bonds with amino acids in proteins and peptides.
作用机制
The mechanism of action of Butyl 2,4-dinitrophenyl carbonate involves the formation of covalent bonds between the carbamate group of Butyl 2,4-dinitrophenyl carbonate and the amino acids in proteins and peptides. This labeling technique is specific to certain amino acid residues such as lysine and histidine, which can be selectively labeled using Butyl 2,4-dinitrophenyl carbonate. The labeling reaction is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures.
生化和生理效应
Butyl 2,4-dinitrophenyl carbonate is a labeling reagent and does not have any direct biochemical or physiological effects. However, the labeled proteins and peptides can be used to study various biochemical and physiological processes such as protein-protein interactions, protein folding, and protein localization in cells.
实验室实验的优点和局限性
The advantages of using Butyl 2,4-dinitrophenyl carbonate as a labeling reagent include its high reactivity and specificity towards certain amino acid residues. This labeling technique is irreversible, which ensures that the labeled proteins and peptides remain stable during subsequent analytical procedures. The limitations of using Butyl 2,4-dinitrophenyl carbonate include its potential toxicity and the possibility of non-specific labeling of proteins and peptides.
未来方向
There are several future directions for the use of Butyl 2,4-dinitrophenyl carbonate in scientific research. One direction is the development of new labeling techniques using Butyl 2,4-dinitrophenyl carbonate for specific amino acid residues. Another direction is the application of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein-protein interactions in complex biological systems. Additionally, the use of Butyl 2,4-dinitrophenyl carbonate labeling in the study of protein folding and protein stability is an area of active research.
合成方法
The synthesis of Butyl 2,4-dinitrophenyl carbonate involves the reaction of butyl chloroformate with 2,4-dinitrophenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and efficient and can be easily scaled up for large-scale production.
科学研究应用
Butyl 2,4-dinitrophenyl carbonate is widely used in scientific research as a labeling reagent for proteins and peptides. It can be used to label specific amino acid residues in proteins and peptides, which can be detected by various analytical techniques such as mass spectrometry and fluorescence spectroscopy. This labeling technique is useful for studying protein-protein interactions, protein folding, and protein localization in cells.
属性
CAS 编号 |
15741-91-0 |
|---|---|
产品名称 |
Butyl 2,4-dinitrophenyl carbonate |
分子式 |
C11H12N2O7 |
分子量 |
284.22 g/mol |
IUPAC 名称 |
butyl (2,4-dinitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




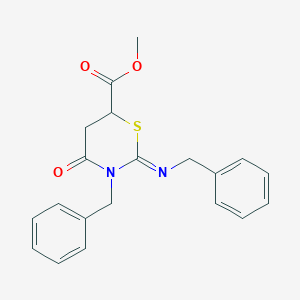
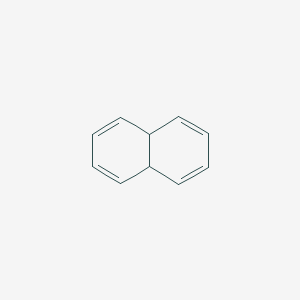
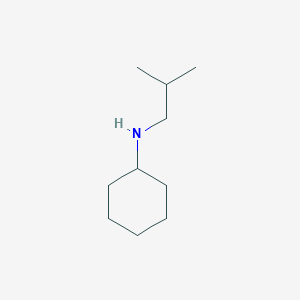
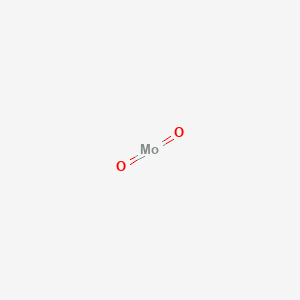
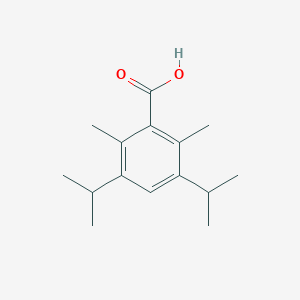
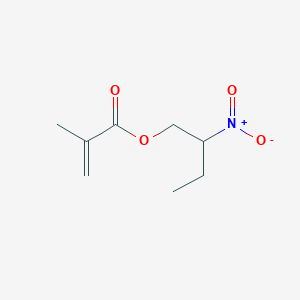
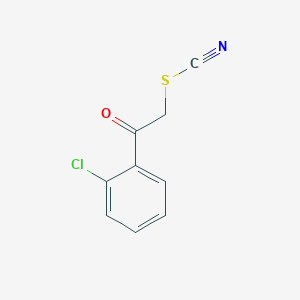
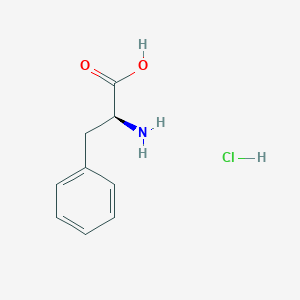

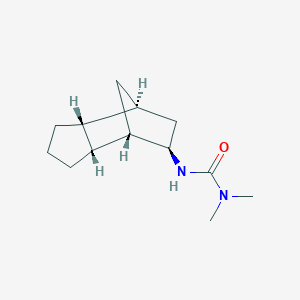
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
